N-Methyl-N-octylpyridine-3-carboxamide

Description

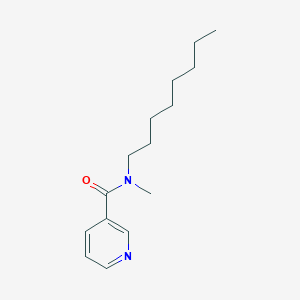

N-Methyl-N-octylpyridine-3-carboxamide is a pyridine-based carboxamide derivative characterized by a pyridine ring substituted with a carboxamide group at the 3-position. The molecule features two nitrogen-bound substituents: a methyl group and a linear octyl chain. This structural configuration imparts distinct physicochemical properties, including moderate lipophilicity due to the octyl chain and polar characteristics from the carboxamide and pyridine moieties.

Properties

CAS No. |

88210-12-2 |

|---|---|

Molecular Formula |

C15H24N2O |

Molecular Weight |

248.36 g/mol |

IUPAC Name |

N-methyl-N-octylpyridine-3-carboxamide |

InChI |

InChI=1S/C15H24N2O/c1-3-4-5-6-7-8-12-17(2)15(18)14-10-9-11-16-13-14/h9-11,13H,3-8,12H2,1-2H3 |

InChI Key |

PPBCDEKPOVZAPX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCN(C)C(=O)C1=CN=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-octylpyridine-3-carboxamide typically involves the amidation of pyridine-3-carboxylic acid with N-methyl-N-octylamine. The reaction can be catalyzed or non-catalyzed, depending on the desired yield and reaction conditions. Catalytic amidation often employs catalysts such as DABCO/Fe3O4, which facilitate the formation of the amide bond with high atom economy . The reaction is usually carried out under mild conditions, with the carboxylic acid activated by converting it into an intermediate such as an anhydride, acyl imidazole, or acyl halide .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale amidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high yields. The use of recyclable catalysts and green chemistry principles is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-octylpyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

Oxidation: this compound N-oxide.

Reduction: N-Methyl-N-octylpyridine-3-amine.

Substitution: Various substituted pyridine derivatives depending on the substituents used.

Scientific Research Applications

N-Methyl-N-octylpyridine-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Methyl-N-octylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its combination of a pyridine core, carboxamide functionality, and a long alkyl chain. Below is a comparative analysis with structurally related pyridine-carboxamide derivatives from the evidence:

Table 1: Key Structural and Functional Differences

Key Observations:

- Lipophilicity : The octyl chain in the target compound increases its hydrophobic character compared to shorter alkyl or polar substituents (e.g., methoxy in or acetyl in ). This property may enhance membrane permeability but reduce aqueous solubility.

- Biological Activity : Compounds with heterocyclic rings (e.g., pyrrolidine in or oxadiazole in ) exhibit varied biological targets, whereas the octyl chain in the target compound may favor interactions with lipid-rich environments or hydrophobic protein pockets.

- Synthetic Utility : The carboxamide group serves as a versatile intermediate for further derivatization, similar to compounds in and .

Chemical Reactivity

The pyridine ring’s electron-deficient nature makes it susceptible to nucleophilic substitution or metal-catalyzed coupling reactions. The octyl chain may sterically hinder reactions at the carboxamide nitrogen, contrasting with smaller substituents like methyl or acetyl groups in .

Industrial Relevance

Long alkyl chains improve compatibility with polymeric matrices, suggesting applications in material science (e.g., surfactants or coatings), akin to trifluoromethylpyridine derivatives in .

Unique Advantages and Limitations

- Advantages :

- Limitations :

- Poor water solubility may limit bioavailability.

- Synthetic challenges in controlling regioselectivity with bulky substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.